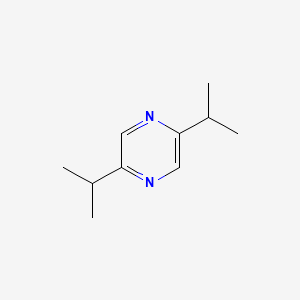

2,5-Diisopropylpyrazine

説明

Contextualization within the Pyrazine (B50134) Class of Compounds

Pyrazines are a class of aromatic heterocyclic compounds containing two nitrogen atoms at positions 1 and 4 of a six-membered ring. wikipedia.org These compounds are widely distributed in nature and are well-known for their significant contributions to the aromas and flavors of many foods, particularly those that have been roasted, baked, or fermented, such as coffee, cocoa, and bread. d-nb.infonih.gov The specific substituents on the pyrazine ring, such as alkyl groups, determine the characteristic nutty, roasted, or earthy aroma profiles. d-nb.infosemanticscholar.org

2,5-Diisopropylpyrazine, with its two isopropyl side chains, is a member of the alkylpyrazine subgroup. Its structure, featuring these branched alkyl groups, influences its physical and chemical properties, including its distinct aroma, which is often described as resembling roasted coffee or nuts. smolecule.com The steric bulk of the isopropyl groups also plays a role in its chemical reactivity and interactions with other molecules. smolecule.com

Scope and Significance of Research on this compound

Research into this compound is multifaceted, reflecting its diverse properties and potential applications. Initially identified as a natural product, its presence has been detected in various biological systems, prompting investigations into its biosynthesis and ecological roles.

Key Research Areas:

Flavor and Fragrance Chemistry: Due to its potent and pleasant aroma, a significant area of research focuses on its application as a flavoring agent in the food industry. smolecule.com Studies in this area explore its sensory properties and its formation during food processing.

Microbial and Natural Product Chemistry: this compound has been identified as a metabolite produced by certain bacteria, such as Paenibacillus polymyxa. smolecule.comoup.com Research in this domain investigates its biosynthetic pathways, often showing a correlation with the availability of amino acids like valine. oup.comresearchgate.net It has also been studied for its role as a semiochemical, acting as a natural attractant for certain insects like sap beetles. smolecule.comusda.gov

Synthetic and Medicinal Chemistry: The pyrazine scaffold is a valuable motif in medicinal chemistry, and as such, derivatives of this compound are of interest. smolecule.com Research includes the development of efficient synthetic routes, such as the biomimetic dimerization of amino acid-derived aldehydes, to produce this and related pyrazine compounds. rsc.orgrsc.orgmdpi.com Its potential biological activities are also an emerging area of investigation. researchgate.net

The study of this compound serves as a model for understanding structure-activity relationships in substituted pyrazines. Its stability and distinct characteristics ensure its continued importance in both fundamental and applied scientific research. smolecule.com

Chemical and Physical Properties of this compound

| Property | Value |

|---|---|

| Molecular Formula | C₁₀H₁₆N₂ |

| Molecular Weight | 164.25 g/mol |

| CAS Number | 24294-83-5 |

| Appearance | Colorless to pale yellow liquid (est.) |

This table is populated with data from available research. smolecule.comlookchem.comperflavory.comnih.gov

Structure

3D Structure

特性

IUPAC Name |

2,5-di(propan-2-yl)pyrazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16N2/c1-7(2)9-5-12-10(6-11-9)8(3)4/h5-8H,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LXJYUERPFWUCNN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=CN=C(C=N1)C(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

164.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Natural Occurrence and Ecological Context

Microbial Production and Isolation

Certain bacteria are primary producers of 2,5-Diisopropylpyrazine, synthesizing it as a secondary metabolite.

Paenibacillus polymyxa as a Primary Producer Organism

Research has identified the bacterium Paenibacillus polymyxa as a significant producer of this compound. oup.comoup.com In studies of the metabolites produced by this bacterium, this compound was found to be the dominant compound in a complex mixture of 19 different pyrazine (B50134) metabolites. oup.com The biosynthesis of this compound by P. polymyxa is correlated with bacterial growth. oup.comoup.com

Furthermore, the production of this compound can be significantly enhanced by supplementing the growth medium with the amino acid valine. oup.comoup.com This suggests that valine is a key precursor in the biosynthetic pathway leading to the formation of this compound in this organism. oup.com

| Pyrazine Metabolites from Paenibacillus polymyxa |

| Dominant Metabolite |

| This compound |

| Other Identified Metabolites |

| A complex mixture of 18 other methyl-branched alkyl-substituted pyrazines, including 2,6-diisopropylpyrazine (B13095411) and 2,5- and 2,6-diisobutylpyrazine. oup.com |

Other Identified Bacterial Sources

While P. polymyxa is a prominent producer, other bacteria are also known to synthesize alkylated pyrazines. Species from the genera Bacillus and Pseudomonas have been identified as producers of various pyrazine compounds. researchgate.nettugraz.atmdpi.com For instance, pyrazine derivatives have been identified as primary metabolic components of Bacillus pumilus and other Paenibacillus species. mdpi.com Myxobacteria are another group of bacteria known to biosynthesize branched dialkylpyrazines. researchgate.net The ability to produce these volatile compounds is not ubiquitous and can vary significantly between different strains and species, depending on genetic factors and environmental conditions. mdpi.com

Occurrence in Eukaryotic Organisms and Natural Systems

The detection of this compound is not limited to microbial cultures; it has also been identified in specific plant and insect contexts, highlighting its role in multitrophic interactions.

Association with Insect Interactions

A significant ecological context for this compound involves its role as an attractant for the pineapple beetle, Carpophilus humeralis. oup.com This compound, along with its isomer 2,6-diisopropylpyrazine, was identified in oranges that had been fed upon by this insect. oup.com Notably, this compound is highly attractive to C. humeralis, particularly when it acts synergistically with other volatile compounds such as 4-ethyl-2-methoxyphenol, 2-phenylethanol, or propyl acetate. In contrast, the 2,6-diisopropyl isomer shows no such attractive activity. oup.com

Detection in Plant-Related Matrices

The primary example of this compound in a plant matrix is its detection in oranges, specifically in association with feeding activity by Carpophilus humeralis. oup.com This suggests a tripartite interaction where microbial production of the pyrazine on the fruit attracts the insect. Pyrazines are generally recognized as important volatile compounds in many vegetables and fruits, contributing to their characteristic aromas. oup.com

Ecological Roles and Interspecies Interactions

The specific functions of this compound in nature are centered on chemical communication. As a volatile organic compound, it can act as a semiochemical, mediating interactions between different species. tugraz.at

The strong attraction of the beetle Carpophilus humeralis to this compound is a clear example of its ecological role. oup.com This interaction suggests that the insect may use the presence of this specific microbial metabolite as a cue to locate a suitable food source—in this case, fruit that is being colonized by microorganisms like P. polymyxa. This chemical signal serves as a link between the microbial community, the plant substrate, and the insect herbivore, illustrating a complex interspecies interaction driven by a specific metabolite. oup.comresearchgate.netnih.gov The high specificity of the attraction, with the 2,5-isomer being active while the 2,6-isomer is not, underscores the precision of chemical signaling in ecological systems. oup.com

| Summary of Organisms and Contexts | | :--- | :--- | | Organism/System | Role/Context | | Paenibacillus polymyxa | Primary microbial producer; biosynthesis stimulated by valine. oup.comoup.com | | Carpophilus humeralis (Pineapple Beetle) | Strongly attracted to the compound, using it as a likely food source cue. oup.com | | Oranges | Plant matrix where the compound is found in association with insect feeding. oup.com |

Biosynthetic Pathways and Mechanisms

Microbial Biosynthesis Pathways

Microbial systems employ several strategies to synthesize alkylpyrazines, with the specific pathway for 2,5-diisopropylpyrazine being a subject of detailed investigation. The dominant routes involve the modification and condensation of amino acid-derived precursors.

The biosynthesis of this compound is strongly correlated with the availability of specific amino acid precursors, most notably L-valine researchgate.net. Studies involving microbial cultures have demonstrated a significant increase in the production of this compound when the growth medium is supplemented with valine. This direct relationship suggests that L-valine serves as the primary building block for the isopropyl side chains and the pyrazine (B50134) ring itself.

In one study, this compound was identified as the dominant metabolite produced by Paenibacillus sp. AD87, and its biosynthesis was found to be directly correlated with microbial growth. The production of this target compound was markedly stimulated by the addition of valine to the culture medium researchgate.net. This reliance on valine highlights the centrality of amino acid catabolism in the formation of this potent flavor compound.

Table 1: Effect of Valine Supplementation on this compound Production

| Condition | Precursor | Organism | Observation | Reference |

|---|

While not fully elucidated for this compound specifically, biosynthetic pathways for related alkylpyrazines in other organisms offer plausible models. One such proposed mechanism is the "amino acid condensation pathway," which hypothesizes that the biosynthesis begins with the condensation of two amino acid molecules to form a cyclic dipeptide, also known as a 2,5-diketopiperazine (DKP) mdpi.comnih.gov. These DKPs are the simplest peptide derivatives, formed from the condensation of two amino acids nih.gov.

For example, the biosynthesis of 3-isobutyl-2-methoxypyrazine (IBMP) in wine grapes is theorized to start with the condensation of leucine and glycine to form 2,5-dicarbonyl-3-isobutyl-piperazine (DCIP) mdpi.com. This intermediate, a dicarbonyl compound, is then converted through several steps into the final methoxypyrazine. A similar pathway could be envisioned for this compound, likely involving the initial condensation of two valine molecules to form a 2,5-dicarbonyl-3,6-diisopropyl-piperazine intermediate, which would then undergo further enzymatic modification.

A more directly supported pathway for branched dialkylpyrazines, including this compound, has been proposed in myxobacteria semanticscholar.orgresearchgate.net. This pathway begins with the enzymatic reduction of a branched-chain amino acid to its corresponding α-amino aldehyde. In the case of this compound, the precursor L-valine is reduced to form valinal semanticscholar.org.

These α-amino aldehydes are highly reactive and unstable, leading them to spontaneously dimerize. The dimerization of two valinal molecules results in the formation of 2,5-diisopropyl-3,6-dihydropyrazine. This dihydropyrazine (B8608421) intermediate is then oxidized to yield the stable, aromatic this compound semanticscholar.org.

Figure 1: Proposed Biosynthetic Pathway of this compound via Dimerization

Synthetic Methodologies for 2,5 Diisopropylpyrazine

Biomimetic Synthesis Approaches

Biomimetic synthesis endeavors to replicate the chemical processes that occur in nature. For 2,5-disubstituted pyrazines, this often involves mimicking the dimerization of amino acid-derived precursors.

Dimerization of α-Amino Aldehydes Derived from Amino Acids

A key biomimetic strategy for synthesizing 2,5-diisopropylpyrazine involves the dimerization of α-amino aldehydes derived from the amino acid valine. This approach is based on the proposed biosynthetic pathway where two molecules of an α-amino aldehyde condense to form a dihydropyrazine (B8608421) intermediate, which then oxidizes to the aromatic pyrazine (B50134).

The α-amino aldehyde intermediates are typically generated in situ due to their instability. A common laboratory method involves the hydrogenolysis of a carbobenzyloxy (Cbz)-protected amino acid derivative. This process removes the protecting group, yielding the reactive α-amino aldehyde, which then spontaneously dimerizes. This concise method leverages readily available and inexpensive amino acids as starting materials.

One-Pot Hydrogenolysis-Dimerization-Oxidation Strategies

To improve efficiency and streamline the synthetic process, one-pot methodologies have been developed that combine the deprotection, dimerization, and oxidation steps. In this approach, the Cbz-protected amino aldehyde precursor is subjected to hydrogenolysis, typically using a palladium catalyst, to generate the free α-amino aldehyde. This intermediate then dimerizes, and subsequent air oxidation of the resulting dihydropyrazine yields the final this compound.

Optimization of Biomimetic Reaction Conditions

The yield and purity of this compound synthesized through biomimetic routes are highly dependent on the reaction conditions. Key parameters that are often optimized include the choice of solvent, catalyst for hydrogenolysis, and the method of oxidation.

For the one-pot hydrogenolysis-dimerization-oxidation strategy, the solvent plays a critical role. It must be suitable for the catalytic hydrogenation step while also promoting the dimerization and subsequent oxidation. Studies have shown that the selection of the reaction solvent can significantly impact the efficiency of the entire cascade reaction. The optimization of these conditions is essential for developing a practical and scalable biomimetic synthesis of this compound.

| Parameter | Condition | Effect on Synthesis |

| Starting Material | Cbz-protected valine derivative | Precursor for the α-amino aldehyde |

| Deprotection Method | Hydrogenolysis (e.g., Pd/C, H₂) | In situ generation of the reactive aldehyde |

| Key Intermediate | α-Amino aldehyde | Undergoes spontaneous dimerization |

| Solvent | Judiciously chosen | Facilitates all one-pot reaction steps |

| Oxidation | Air oxidation | Aromatization to the final pyrazine product |

Transition Metal-Catalyzed Dehydrogenative Coupling Reactions

In recent years, transition metal catalysis has emerged as a powerful tool for the synthesis of N-heterocycles, including pyrazines. These methods often offer high atom economy and environmental benefits by producing water and hydrogen gas as the only byproducts.

Manganese Pincer Complex Catalysis for 2,5-Dialkylpyrazine Synthesis

The use of earth-abundant and less toxic metals like manganese is a significant advancement in sustainable chemistry. Acridine-based manganese pincer complexes have been shown to be effective catalysts for the synthesis of 2,5-disubstituted pyrazines. nih.govnih.govacs.org These catalysts facilitate the dehydrogenative coupling of β-amino alcohols, providing a direct route to symmetrically substituted pyrazines.

The catalytic cycle is believed to involve the dehydrogenation of the β-amino alcohol to an aldehyde intermediate. This is followed by a self-coupling reaction with another molecule of the amino alcohol, leading to the formation of a 2,5-dihydropyrazine derivative through the elimination of water. The final step is the manganese-catalyzed dehydrogenation of the dihydropyrazine to the aromatic pyrazine product. nih.gov

Dehydrogenative Self-Coupling of β-Amino Alcohols

The dehydrogenative self-coupling of β-amino alcohols is an atom-economical and environmentally benign method for synthesizing 2,5-dialkylpyrazines. nih.govnih.govacs.org This reaction involves the formation of both C-N and C-C bonds in a single operation, with the liberation of hydrogen gas and water.

Using a manganese pincer complex as the catalyst, two molecules of a β-amino alcohol, such as valinol (2-amino-3-methyl-1-butanol) to produce this compound, can be coupled. The reaction proceeds through a sequence of dehydrogenation, condensation, and subsequent dehydrogenation to yield the stable aromatic pyrazine. This methodology avoids the need for pre-functionalized starting materials and harsh reagents.

| Catalyst System | Substrate | Product | Key Features |

| Acridine-based Manganese Pincer Complex | β-Amino Alcohols (e.g., Valinol) | 2,5-Dialkylpyrazines (e.g., this compound) | Earth-abundant metal catalyst, atom-economical, environmentally benign (H₂ and H₂O as byproducts) |

Mechanistic Insights into Metal-Catalyzed Dehydrogenation

The conversion of 2,5-diisopropylpiperazine to this compound via metal-catalyzed dehydrogenation is a pivotal transformation in the synthesis of this target molecule. While direct mechanistic studies on this specific substrate are not extensively detailed in the reviewed literature, a comprehensive understanding can be extrapolated from research on the dehydrogenation of other N-heterocycles and related compounds using various transition metal catalysts. The plausible mechanisms generally involve key steps such as C-H bond activation, β-hydride elimination, and reductive elimination, often facilitated by metal-ligand cooperation.

Catalyst Systems and Proposed Mechanisms:

A range of metal catalysts, including those based on palladium, ruthenium, and iridium, have been investigated for the dehydrogenation of N-heterocycles. For instance, a patent describes the vapor-phase dehydrogenation of piperazine to pyrazine using catalysts such as iron, cobalt, nickel, and copper, or their oxides, at elevated temperatures. google.com This process underscores the feasibility of direct dehydrogenation, although detailed mechanistic insights are not provided in this particular document.

More contemporary research into homogeneous catalysis offers a deeper understanding of the potential reaction pathways. Studies on palladium- and nickel-catalyzed α,β-dehydrogenation of carbonyl compounds provide a comparative mechanistic analysis that can be relevant. chemrxiv.orgnih.govchemrxiv.org These studies highlight the importance of β-hydride elimination as a turnover-limiting step and discuss the competitive allylation side reactions. nih.gov In the context of 2,5-diisopropylpiperazine dehydrogenation, a plausible palladium-catalyzed mechanism would involve the initial coordination of the piperazine to the metal center, followed by sequential C-H bond activation and β-hydride elimination steps to form the dihydropyrazine intermediate, which would then undergo further dehydrogenation to the aromatic pyrazine.

Ruthenium-based catalysts are also effective for dehydrogenation reactions. Research on ruthenium-catalyzed dehydrogenation of alcohols and other substrates has identified crucial catalytic intermediates and elucidated mechanistic pathways. nih.govmdpi.com A conceptually novel strategy for the catalytic, intermolecular dehydrogenation of alkanes using a ruthenium catalyst in conjunction with a redox-active ligand has been reported. nih.gov This suggests that a similar metal-ligand cooperative approach could be applicable to the dehydrogenation of piperazines.

Iridium complexes, particularly pincer complexes, have shown significant activity in the catalytic dehydrogenation of N-heterocycles. For the dehydrogenation of 2,5-dimethylpiperazine, an iridium complex has been noted. researchgate.net The mechanism for such reactions is proposed to involve the cooperation between the metal center and the ligand in the activation of C-H bonds.

The following table summarizes the key mechanistic steps involved in the metal-catalyzed dehydrogenation of N-heterocycles, which are likely analogous to the dehydrogenation of 2,5-diisopropylpiperazine.

| Mechanistic Step | Description | Relevant Metal Catalysts |

| Coordination | The nitrogen atoms of the piperazine ring coordinate to the metal center of the catalyst. | Pd, Ru, Ir |

| C-H Activation | Activation of a C-H bond adjacent to a nitrogen atom, often facilitated by the metal or a basic ligand. | Pd, Ru, Ir |

| β-Hydride Elimination | Transfer of a hydride from the carbon atom beta to the nitrogen to the metal center, forming a metal-hydride species and a C=N double bond. | Pd, Ni, Ru, Ir |

| Reductive Elimination | Release of a hydrogen molecule (H2) from the metal center, regenerating the active catalyst. | Pd, Ru, Ir |

| Isomerization | Tautomerization of the resulting enamine intermediate. | - |

| Second Dehydrogenation | Repetition of the C-H activation and β-hydride elimination steps to form the fully aromatic pyrazine ring. | Pd, Ru, Ir |

Other Chemical Synthesis Routes and Strategies

Beyond direct dehydrogenation, several other chemical synthesis routes have been developed for the preparation of this compound and related 2,5-dialkylpyrazines. These methods often involve the construction of the pyrazine ring from acyclic precursors.

One notable approach is the biomimetic synthesis of this compound through the dimerization of α-amino aldehydes derived from amino acids. rsc.org This method offers a concise and efficient route to the target molecule. In this synthesis, the α-amino aldehyde intermediates are generated in situ, and a judicious choice of reaction solvent facilitates a one-pot operation involving dimerization and subsequent oxidation to yield the 2,5-disubstituted pyrazine. rsc.org A similar biomimetic synthesis has been described for 2,5-bis(indol-3-ylmethyl)pyrazine, further validating this as a viable strategy for a range of 2,5-disubstituted pyrazines. researchgate.net

Another well-established method for pyrazine synthesis is the self-condensation of α-aminoketones. The structure of the self-condensation product of α-aminoacetone has been confirmed to be 2,5-dihydro-3,6-dimethylpyrazine, which can then be oxidized to the corresponding pyrazine. This strategy is broadly applicable to the synthesis of various symmetrically substituted pyrazines.

The condensation of 1,2-dicarbonyl compounds with 1,2-diamines is a classical and versatile method for constructing the pyrazine ring. While not specifically detailed for this compound in the provided search results, this remains a fundamental strategy in heterocyclic chemistry.

A chemoenzymatic synthesis approach has also been demonstrated for the production of 3-ethyl-2,5-dimethylpyrazine from L-threonine. This process involves the enzymatic generation of aminoacetone, which then undergoes chemical condensation reactions. This highlights the potential of combining biological and chemical methods for pyrazine synthesis.

The following table summarizes these alternative synthetic strategies for 2,5-dialkylpyrazines.

| Synthetic Strategy | Precursors | Key Steps |

| Biomimetic Synthesis | α-Amino aldehydes (from amino acids) | In situ generation of α-amino aldehydes, dimerization, oxidation. rsc.org |

| Self-Condensation | α-Aminoketones | Dimerization to a dihydropyrazine, followed by oxidation. |

| Dicarbonyl-Diamine Condensation | 1,2-Dicarbonyl compounds and 1,2-Diamines | Cyclocondensation to form a dihydropyrazine, followed by oxidation. |

| Chemoenzymatic Synthesis | Amino acids (e.g., L-threonine) | Enzymatic conversion to key intermediates (e.g., aminoacetone), followed by chemical condensation. |

Advanced Analytical Techniques for Characterization and Detection

Spectroscopic Methods for Structural Elucidation

Spectroscopic techniques are indispensable for mapping the precise atomic arrangement of the 2,5-Diisopropylpyrazine molecule.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the carbon-hydrogen framework of a molecule. For this compound, both ¹H (proton) and ¹³C (carbon-13) NMR are employed to confirm the presence and connectivity of the pyrazine (B50134) ring and its isopropyl substituents.

¹H NMR: The proton NMR spectrum provides information about the different types of hydrogen atoms in the molecule. Due to the molecule's symmetry, the spectrum is relatively simple. It is expected to show three distinct signals: a singlet for the two equivalent protons on the pyrazine ring, a septet for the two equivalent methine (CH) protons of the isopropyl groups, and a doublet for the twelve equivalent methyl (CH₃) protons.

¹³C NMR: The proton-decoupled ¹³C NMR spectrum reveals the number of chemically non-equivalent carbon atoms. For this compound, three signals are anticipated: one for the two equivalent aromatic carbons of the pyrazine ring attached to the isopropyl groups, another for the two equivalent aromatic carbons bearing a hydrogen atom, and signals for the methine (CH) and methyl (CH₃) carbons of the isopropyl substituents.

Table 1: Predicted ¹H and ¹³C NMR Spectral Data for this compound Predicted data based on established chemical shift ranges and structural analysis.

| ¹H NMR Data (in CDCl₃) | ||||

|---|---|---|---|---|

| Predicted Chemical Shift (δ ppm) | Multiplicity | Coupling Constant (J Hz) | Integration | Assignment |

| ~8.30 | Singlet (s) | N/A | 2H | Pyrazine C-H |

| ~3.10 | Septet (sept) | ~7.0 | 2H | Isopropyl CH |

| ~1.35 | Doublet (d) | ~7.0 | 12H | Isopropyl CH₃ |

| ¹³C NMR Data (in CDCl₃) | ||||

| Predicted Chemical Shift (δ ppm) | Assignment | |||

| ~155.0 | Pyrazine C-isopropyl | |||

| ~140.0 | Pyrazine C-H | |||

| ~32.0 | Isopropyl CH | |||

| ~22.5 | Isopropyl CH₃ |

High-Resolution Mass Spectrometry (HRMS) is crucial for determining the elemental composition of a molecule by providing a highly accurate mass measurement. This technique can distinguish between compounds that have the same nominal mass but different chemical formulas. For this compound (C₁₀H₁₆N₂), HRMS can confirm its molecular formula by measuring its monoisotopic mass to within a very narrow margin of error, typically less than 5 parts per million (ppm). This high degree of accuracy is essential for differentiating it from other potential isomers or isobaric compounds.

The theoretical monoisotopic mass is calculated using the masses of the most abundant isotopes of each element (¹²C, ¹H, and ¹⁴N). This calculated value serves as a benchmark against which the experimentally measured mass is compared for definitive formula confirmation.

Table 2: High-Resolution Mass Spectrometry Data for this compound

| Parameter | Value |

|---|---|

| Molecular Formula | C₁₀H₁₆N₂ |

| Calculated Monoisotopic Mass ([M+H]⁺) | 165.1386 Da |

Chromatographic Separation and Identification

Chromatographic methods are used to separate this compound from complex mixtures before its identification.

Gas Chromatography-Mass Spectrometry (GC-MS) is the most widely applied analytical technique for the characterization of volatile and semi-volatile compounds like alkylpyrazines. In this method, the volatile components of a sample are separated in the gas chromatography column based on their boiling points and affinity for the column's stationary phase. As each compound elutes from the column, it enters the mass spectrometer, where it is ionized (typically by electron ionization, EI) and fragmented.

The resulting mass spectrum is a unique fingerprint of the molecule, showing the mass-to-charge ratio (m/z) of the molecular ion and its various fragments. For this compound, the mass spectrum is expected to show a prominent molecular ion peak (M⁺) at m/z 164. A characteristic and often major fragment would result from the loss of an isopropyl group (a mass of 43 Da), leading to a significant peak at m/z 121.

Table 3: Expected Key Ions in the Electron Ionization Mass Spectrum of this compound

| m/z Value | Ion Identity | Description |

|---|---|---|

| 164 | [C₁₀H₁₆N₂]⁺ | Molecular Ion (M⁺) |

| 121 | [M - C₃H₇]⁺ | Fragment from loss of an isopropyl group |

Due to the fact that many positional isomers of alkylpyrazines exhibit very similar mass spectra, unambiguous identification by GC-MS alone can be challenging. Therefore, the gold standard for confirming the identity of a compound in a sample is by co-elution with an authentic standard.

This process involves analyzing a pure, synthesized sample of this compound using the same GC-MS method (i.e., same column, temperature program, and conditions) as the unknown sample. The identification is confirmed if the peak in the sample has the exact same retention time and the same mass spectrum as the authentic standard. This method effectively eliminates the possibility of misidentifying the compound as another isomer with a similar fragmentation pattern.

Techniques for Volatile Metabolite Analysis

Analyzing volatile metabolites like this compound, especially from complex matrices such as food or biological samples, requires specialized extraction and concentration techniques prior to GC-MS analysis. These sample preparation methods are designed to isolate volatile and semi-volatile compounds from the non-volatile matrix.

One of the most common and effective techniques is Headspace Solid-Phase Microextraction (HS-SPME) . In this solvent-free method, a fused-silica fiber coated with a sorbent material is exposed to the headspace (the gas phase) above the sample. Volatile analytes, including pyrazines, partition from the sample matrix into the headspace and are then adsorbed onto the fiber coating. After an equilibrium period, the fiber is retracted and inserted directly into the hot injector of a gas chromatograph, where the adsorbed analytes are thermally desorbed and transferred to the GC column for separation and analysis. The choice of fiber coating, extraction time, and temperature are critical parameters that are optimized to ensure efficient extraction and sensitivity. This technique is highly valued for its simplicity, speed, and ability to pre-concentrate analytes, thereby improving detection limits.

Membrane Inlet Mass Spectrometry (MIMS) for In Situ Monitoring

Membrane Inlet Mass Spectrometry (MIMS) is a powerful analytical tool capable of real-time, in-situ monitoring of volatile and semi-volatile organic compounds directly in their native environments, such as liquid or gas phases. spectroscopyeurope.comazom.com This technique is particularly advantageous for tracking dynamic processes, including microbial fermentation where this compound may be produced.

The core of a MIMS system is a semi-permeable membrane that separates the sample matrix from the high vacuum of the mass spectrometer. spectroscopyeurope.com Analytes, like this compound, selectively pass through the membrane and are subsequently ionized and detected by the mass spectrometer. This direct sampling approach minimizes sample preparation, reduces the risk of analyte loss or contamination, and provides immediate analytical results. spectroscopyeurope.comazom.com The sensitivity of MIMS allows for the detection of compounds at parts-per-billion (ppb) levels. hidenanalytical.comhideninc.com

In the context of microbial cultures, MIMS can be employed for the continuous monitoring of volatile metabolites. For instance, a study on the biosynthesis of pyrazines by Paenibacillus polymyxa successfully identified a complex mixture of alkyl-substituted pyrazines, with this compound being the dominant metabolite. While this particular study may not have utilized MIMS for in-situ monitoring, it highlights the presence of the target compound in a biological system where MIMS would be an ideal monitoring tool. The ability of MIMS to track the production of such compounds in real-time provides invaluable insights into the metabolic pathways and kinetics of microbial processes.

Dynamic Headspace (DHS) Systems for Sample Recovery

Dynamic Headspace (DHS) analysis is a highly efficient technique for the extraction and concentration of volatile and semi-volatile organic compounds from solid or liquid samples. This method offers significant advantages in terms of sample recovery and sensitivity compared to static headspace techniques.

In a DHS system, an inert gas is continuously passed through the headspace of a sample vial, which is often heated to facilitate the release of volatile compounds. The gas stream, now enriched with the analytes, is then directed through a sorbent trap where the compounds of interest, including this compound, are captured and concentrated. Subsequently, the trapped analytes are thermally desorbed and transferred to a gas chromatograph for separation and analysis.

This continuous extraction process allows for a more exhaustive recovery of analytes from the sample matrix. The choice of sorbent material in the trap is critical and is selected based on the chemical properties of the target analytes. For a compound like this compound, a sorbent with an affinity for heterocyclic aromatic compounds would be optimal. A study on the analysis of fragrance and flavor compounds in citrus peels by DHS with a pyroprobe demonstrates the utility of this technique for complex matrices. cdsanalytical.com While specific parameters for this compound are not detailed, the general conditions can be adapted.

Table 1: Illustrative Dynamic Headspace (DHS) GC-MS Parameters for Volatile Compound Analysis

| Parameter | Value |

| Sample Size | 10 mg |

| Incubation Temperature | 100°C |

| Incubation Time | 5 minutes |

| Trap Adsorbent | Tenax TA |

| Trap Desorption Temperature | 280°C |

| GC Column | 5% Phenyl Methylpolysiloxane |

| Carrier Gas | Helium |

| MS Ionization Mode | Electron Ionization (EI) |

This table presents a general set of parameters that could be optimized for the analysis of this compound.

Solid-Phase Microextraction (SPME) Coupled with GC-MS

Solid-Phase Microextraction (SPME) is a solvent-free, versatile, and sensitive sample preparation technique that is widely coupled with Gas Chromatography-Mass Spectrometry (GC-MS) for the analysis of volatile and semi-volatile organic compounds. researchgate.net This method has proven to be highly effective for the determination of pyrazines, including this compound, in a variety of matrices such as food and microbial cultures. nih.govresearchgate.net

The SPME technique utilizes a fused silica fiber coated with a stationary phase. The fiber is exposed to the headspace of a sample, allowing for the adsorption and concentration of volatile analytes. Following extraction, the fiber is directly inserted into the hot injector of a gas chromatograph, where the analytes are thermally desorbed and transferred to the GC column for separation. The separated compounds are then detected and identified by a mass spectrometer.

The selection of the appropriate fiber coating is crucial for the efficient extraction of the target analyte. For pyrazines, fibers with a combination of divinylbenzene (DVB), carboxen (CAR), and polydimethylsiloxane (PDMS) have shown excellent performance. nih.govresearchgate.net The optimization of extraction parameters such as time and temperature is also critical to achieve maximum sensitivity.

Several studies have detailed the successful application of SPME-GC-MS for the analysis of pyrazines. For example, in the analysis of pyrazines in yeast extract, a 50/30 µm DVB/CAR/PDMS fiber was found to be the most effective. nih.gov Another study on pyrazines in cocoa beans also utilized a DVB/Carboxen/PDMS fiber. researchgate.netresearchgate.net

Table 2: SPME-GC-MS Parameters from Various Studies for Pyrazine Analysis

| Parameter | Study 1: Yeast Extract nih.gov | Study 2: Peanut Butter | Study 3: Cocoa Beans researchgate.netresearchgate.net |

| SPME Fiber | 50/30 µm DVB/CAR/PDMS | Divinylbenzene-Carboxen-polydimethylsiloxane StableFlex™ | DVB/Carboxen/PDMS |

| Extraction Type | Headspace | Headspace | Headspace |

| Extraction Temperature | Optimized via RSM | 65°C | 70°C |

| Extraction Time | Optimized via RSM | 30 min | 30 min |

| Desorption Temperature | Not specified | 270°C | Not specified |

| GC Column | Not specified | SUPELCOWAX® 10 | Not specified |

| Carrier Gas | Not specified | Helium | Not specified |

| MS Ionization Mode | Not specified | Ion trap MS | Not specified |

This table provides a comparative overview of SPME-GC-MS conditions used for pyrazine analysis in different food matrices.

Mechanistic Studies Non Biological Contexts

Molecular Interaction Mechanisms in Microorganisms

Research into the antimicrobial action of 2,5-diisopropylpyrazine has revealed a concentration-dependent dual mode of action, particularly against bacterial and fungal species. These investigations highlight the compound's ability to disrupt fundamental cellular processes, leading to the inhibition of microbial growth and viability.

At elevated concentrations, this compound has been shown to exert a potent genotoxic effect on the bacterium Escherichia coli. rsc.org Studies utilizing transcriptional reporter assays have demonstrated that exposure to high levels of this pyrazine (B50134) derivative elicits a strong DNA damage response in E. coli. rsc.orgresearchgate.net This response is indicative of significant interference with the integrity of the bacterial chromosome, a condition that can trigger cellular repair mechanisms or, if the damage is too severe, lead to cell death. The precise molecular interactions leading to this DNA damage are a subject of ongoing investigation, but it is hypothesized that the compound or its metabolites may act as DNA intercalating agents or generate reactive oxygen species that induce strand breaks.

Conversely, at lower concentrations, the primary mechanism of action of this compound against E. coli shifts from genotoxicity to the disruption of cell-wall integrity. rsc.orgresearchgate.net Reporter assays have confirmed that sub-lethal concentrations of the compound induce a cell-wall stress response. rsc.orgresearchgate.net This suggests that this compound interferes with the synthesis or maintenance of the peptidoglycan layer, a critical structural component of the bacterial cell wall that protects against osmotic stress and maintains cell shape. The activity was further corroborated by a general toxicity reporter assay in an E. coli mutant strain (ΔampD) defective in peptidoglycan turnover. rsc.orgresearchgate.net

The following table summarizes the concentration-dependent effects of this compound on Escherichia coli.

| Concentration Level | Primary Mechanism of Action | Observed Effect in E. coli |

| High | Induction of DNA Damage | Strong DNA damage response |

| Low | Disruption of Cell-Wall Integrity | Cell-wall stress response |

The antimicrobial activity of this compound extends to pathogenic fungi. The compound has been demonstrated to strongly attenuate the growth of Fusarium culmorum and Rhizoctonia solani, two significant plant pathogens. rsc.org While the specific molecular targets within these fungal species have not been as extensively characterized as in E. coli, it is plausible that similar mechanisms involving cell membrane or cell wall disruption, or other forms of cellular stress, are at play. The broad-spectrum activity against both bacteria and fungi underscores the potential of this compound as a versatile antimicrobial agent.

The table below indicates the observed effect of this compound on the tested fungal strains.

| Fungal Strain | Observed Effect |

| Fusarium culmorum | Strong attenuation of growth |

| Rhizoctonia solani | Strong attenuation of growth |

Chemical Reactivity and Transformation Pathways

The chemical reactivity of this compound, like other alkylpyrazines, is influenced by the aromatic pyrazine ring and the presence of isopropyl substituents. While specific studies on the transformation pathways of this compound are limited, its reactivity can be inferred from the known chemistry of related pyrazine derivatives.

Pyrazines are generally stable aromatic compounds. The synthesis of this compound can be achieved through various organic chemistry routes, including the dimerization of amino acid-derived α-amino aldehydes.

Information on the specific degradation pathways of this compound is not extensively documented. However, the metabolism of other alkylpyrazines in biological systems suggests that oxidation of the alkyl side chains is a likely transformation pathway. For instance, studies on the metabolism of 2-methylpyrazine (B48319) have shown its conversion to pyrazine-2-carboxylic acid and 5-hydroxypyrazine-2-carboxylic acid in humans. This suggests that the isopropyl groups of this compound could undergo hydroxylation and further oxidation.

Synthetic Derivatization and Analogue Development

Strategies for Modifying the Pyrazine (B50134) Core and Side Chains

Modification of the pyrazine scaffold and its substituents is achieved through various synthetic strategies, ranging from classical condensation reactions to modern catalytic methods. A primary approach to constructing the pyrazine core involves the dimerization of α-amino aldehydes, which can be generated in situ from readily available amino acids. nih.govresearchgate.net This biomimetic synthesis is notable for its efficiency and directness in forming 2,5-disubstituted pyrazines. nih.gov By selecting different amino acids as starting materials, this method allows for the introduction of diverse side chains, offering a versatile route to a wide array of analogues.

Another established method is the autocondensation of α-imino-ketones in the presence of reagents like zinc and acetic acid. prepchem.comprepchem.com This strategy has been successfully employed to create more substituted pyrazine rings, such as 2,5-dimethyl-3,6-diisopropyl-pyrazine. prepchem.com

Beyond building the core, direct functionalization of the pyrazine ring and its side chains is also a key strategy. For instance, C-alkylation of methyl groups on N-heteroaromatic compounds, including pyrazines, can be achieved using iridium catalysts, providing a pathway to elongate or modify existing side chains. organic-chemistry.org Furthermore, the pyrazine core can be functionalized by introducing different groups, such as carboxylates. The synthesis of diisopropyl pyrazine-2,5-dicarboxylate, for example, is accomplished by reacting 2,5-pyrazinedicarboxylic acid with 2-propanol in the presence of sulfuric acid. nih.gov Such modifications significantly alter the electronic and steric properties of the parent molecule.

A summary of key synthetic strategies is presented below.

| Strategy | Description | Example Product | Starting Materials |

| Biomimetic Dimerization | Dimerization of α-amino aldehydes generated from amino acids. nih.govresearchgate.net | 2,5-Diisopropylpyrazine | Valine-derived α-amino aldehyde |

| Imino-ketone Autocondensation | Self-condensation of two imino-ketone molecules. prepchem.comprepchem.com | 2,5-Dimethyl-3,6-diisopropyl-pyrazine | 4-Methyl-3-oximino-2-pentanone |

| Esterification of Core | Reaction of a pyrazinedicarboxylic acid with an alcohol. nih.gov | Diisopropyl pyrazine-2,5-dicarboxylate | 2,5-Pyrazinedicarboxylic acid, 2-propanol |

| Catalytic C-H Functionalization | Direct modification of C-H bonds on the pyrazine or side chains. organic-chemistry.org | Substituted pyrazines | Pyrazine derivatives, alcohols/boronic acids |

Synthesis of Related Isopropyl-Substituted Pyrazines (e.g., 2,6-diisopropylpyrazine)

The synthesis of isomers and analogues of this compound is crucial for comparative studies. A highly effective and concise approach for synthesizing this compound involves the dimerization of α-amino aldehydes derived from valine. nih.govresearchgate.net This process, which can be performed as a one-pot operation involving hydrogenolysis, dimerization, and oxidation, demonstrates the viability of this biosynthetic route for producing 2,5-disubstituted pyrazines. researchgate.net

The synthesis of other substitution patterns, such as the 2,6-isomer, often requires different strategic approaches. General methods for creating unsymmetrically substituted pyrazines include palladium(II)-catalyzed cascade reactions of aminoacetonitriles with arylboronic acids. organic-chemistry.org While this example uses arylboronic acids, the principle of building the pyrazine ring through catalyzed cross-coupling reactions is applicable to the synthesis of various disubstituted pyrazines, including those with alkyl groups. For symmetrically substituted isomers, alternative routes such as the chlorination of a 2-chloropyrazine (B57796) precursor to yield 2,6-dichloropyrazine (B21018) can be adapted, where subsequent reactions could potentially introduce isopropyl groups. google.com

More complex analogues bearing additional substituents on the pyrazine core have also been synthesized. For example, 2,5-dimethyl-3,6-diisopropyl-pyrazine was prepared via the autocondensation of 4-methyl-3-oximino-2-pentanone, which is formed by reacting 4-methyl-2-pentanone (B128772) with nitrosyl chloride. prepchem.com

Exploration of N-Oxide Derivatives (e.g., this compound N-oxides)

Pyrazine N-oxides are important synthetic intermediates because the N-oxide functionality alters the reactivity of the heterocyclic ring. semanticscholar.org The introduction of an oxygen atom to one or both of the nitrogen atoms enhances the ring's susceptibility to both electrophilic and nucleophilic attack, facilitating the synthesis of derivatives that are otherwise difficult to access. semanticscholar.org The synthesis of pyrazine N-oxides has been noted in natural systems, with a family of these compounds, including a novel dihydropyrazine (B8608421) N,N'-dioxide, being identified through the overexpression of a biosynthetic operon in Pseudomonas. nih.gov

The chemical synthesis of N-oxides typically involves the oxidation of the parent heterocycle. While specific synthesis of this compound N-oxide is not detailed in the reviewed literature, general methods for N-oxidation of similar aromatic nitrogen heterocycles often employ oxidizing agents like peracetic acid or hydrogen peroxide in acetic acid.

The resulting N-oxide derivatives serve as versatile platforms for further functionalization. For instance, in pyridine (B92270) N-oxides, the N-oxide group activates the C-2 and C-6 positions, enabling regioselective C-H functionalization reactions such as arylation, alkylation, and amination. semanticscholar.orgresearchgate.net This increased reactivity provides a powerful tool for creating a diverse library of pyrazine analogues starting from a common N-oxide intermediate.

Structure-Activity Relationship (SAR) Studies of Synthesized Analogues

Structure-Activity Relationship (SAR) studies are essential for understanding how specific structural features of a molecule influence its biological or chemical properties. For pyrazine derivatives, SAR studies can elucidate the roles of substituent size, position, and electronics on a desired activity. While specific SAR studies focused solely on this compound analogues are not extensively documented in the provided literature, the principles can be illustrated using related pyrazine systems. For example, a study on diphenylpyrazine-type prostacyclin receptor agonists investigated how constraining the molecule's cis-olefin moiety into various ring systems affected its ability to inhibit platelet aggregation. researchgate.net

An SAR study on this compound analogues would systematically modify the molecule's structure to map its "pharmacophore" for a specific activity, such as its characteristic aroma profile or a potential biological function. Key modifications could include:

Varying Alkyl Side Chains: Replacing the isopropyl groups with other alkyl groups (e.g., methyl, ethyl, tert-butyl) to probe the effect of steric bulk.

Altering Substitution Pattern: Synthesizing and comparing the activity of isomers like 2,6-diisopropylpyrazine (B13095411) and 2,3-diisopropylpyrazine against the 2,5-isomer.

Introducing Functional Groups: Adding functional groups (e.g., hydroxyl, methoxy, carboxyl) to the pyrazine core or side chains to investigate electronic and hydrogen-bonding effects.

The findings from such a study could be organized to identify trends, as illustrated in the hypothetical table below for a target receptor binding assay.

| Compound | R1 | R2 | R3 | R4 | Relative Binding Affinity (%) |

| Parent Compound | H | Isopropyl | H | Isopropyl | 100 |

| Analogue 1 | H | Methyl | H | Methyl | 35 |

| Analogue 2 | H | tert-Butyl | H | tert-Butyl | 80 |

| Analogue 3 (Isomer) | Isopropyl | H | H | Isopropyl | 65 |

| Analogue 4 | H | Isopropyl | Methyl | Isopropyl | 120 |

Such systematic exploration allows researchers to build predictive models for designing new analogues with enhanced or optimized activity profiles.

Future Directions and Emerging Research Avenues

Elucidation of Undiscovered Biosynthetic Enzymes and Genetic Pathways

The biological production of 2,5-diisopropylpyrazine and other alkylpyrazines is a complex process that is not yet fully understood. While it is known that microorganisms play a crucial role, the specific enzymes and genetic blueprints governing these transformations remain largely uncharacterized.

Initial theories on the biosynthesis of this compound suggested a pathway beginning with the dimerization of L-valine to form a diketopiperazine, which would then undergo further reactions. However, labeling studies in myxobacteria have indicated that while L-valine is a precursor, the diketopiperazine may only serve as a source of valine rather than being a direct intermediate. researchgate.net A proposed alternative pathway suggests that valine is first reduced to an α-amino aldehyde, which then undergoes dimerization and subsequent oxidation to form this compound. researchgate.net This biomimetic synthesis approach, which mimics natural processes, has demonstrated the viability of this alternative route. researchgate.net

In various microorganisms, the biosynthesis of other alkylpyrazines, such as 2,5-dimethylpyrazine (B89654) (2,5-DMP), has been linked to the amino acid L-threonine and the enzyme L-threonine-3-dehydrogenase (TDH). nih.govmdpi.com The inactivation of competing enzymes, like 2-amino-3-ketobutyrate coenzyme A ligase (KBL), has been shown to increase the production of 2,5-DMP. nih.govmdpi.com This highlights the potential for genetic engineering to enhance pyrazine (B50134) yields. Future research will likely focus on identifying the specific reductases, oxidases, and transferases involved in the this compound pathway. The use of genomic and transcriptomic analyses of pyrazine-producing organisms, such as Paenibacillus polymyxa, will be instrumental in pinpointing the genes and corresponding enzymes responsible for its synthesis. researchgate.net

Table 1: Investigated Biosynthetic Pathways for Alkylpyrazines

| Pyrazine Compound | Precursor(s) | Key Enzymes/Intermediates | Organism(s) Studied |

| This compound | L-Valine | α-Amino aldehyde intermediate | Myxobacteria |

| 2,5-Dimethylpyrazine | L-Threonine | L-Threonine-3-dehydrogenase (TDH) | Bacillus subtilis |

| 2,3,5-Trimethylpyrazine | L-Threonine, D-Glucose | L-Threonine-3-dehydrogenase (TDH) | Bacillus subtilis |

This table summarizes key precursors and enzymes identified in the biosynthetic pathways of different alkylpyrazines based on current research findings.

Development of Novel and Sustainable Synthetic Methodologies

The demand for pyrazines in the food and pharmaceutical industries has spurred the development of synthetic methods that are not only efficient but also environmentally benign. tandfonline.com Traditional chemical syntheses often require harsh conditions and can generate hazardous waste, making the shift towards "green chemistry" a priority. researchgate.netunife.itmdpi.comresearchgate.netijpdd.orgrsc.org

Recent advancements have focused on biocatalytic and chemo-enzymatic approaches. nih.govresearchgate.netelsevierpure.comelsevierpure.com These methods utilize enzymes, such as transaminases and dehydrogenases, to perform specific chemical transformations under mild conditions. researchgate.netnih.govresearchgate.net For instance, a chemo-enzymatic strategy has been developed for the synthesis of symmetric substituted pyrazines by employing transaminases to generate α-amino ketones, which then dimerize. nih.gov Another novel biocatalytic method synthesizes asymmetric pyrazines through the dimerization of aminoacetone, which is generated in situ from L-threonine by L-threonine dehydrogenase. researchgate.netresearchgate.net

The use of earth-abundant metal catalysts, such as manganese, is another promising area. nih.govacs.org Manganese pincer complexes have been shown to catalyze the dehydrogenative self-coupling of 2-amino alcohols to form 2,5-disubstituted symmetrical pyrazines. nih.govacs.org This method is atom-economical, producing only water and hydrogen gas as byproducts. nih.govacs.org

Future research will continue to explore novel catalytic systems, including the use of ionic liquids and solid-phase synthesis techniques, to further improve the sustainability and efficiency of this compound synthesis. tandfonline.com The integration of biocatalysis with green chemistry principles is expected to lead to scalable and industrially viable production methods. researchgate.netresearchgate.net

Table 2: Emerging Sustainable Synthetic Approaches for Pyrazines

| Synthetic Approach | Catalyst/Key Reagent | Advantages |

| Chemo-enzymatic Synthesis | Transaminases (e.g., ATA-113) | High selectivity, mild reaction conditions. nih.gov |

| Biocatalytic Cascade | L-Threonine dehydrogenase | Environmentally benign, uses natural precursors. researchgate.netresearchgate.net |

| Dehydrogenative Coupling | Manganese Pincer Complexes | Atom-economical, uses earth-abundant metal. nih.govacs.org |

This table highlights key features of novel and sustainable methods being developed for the synthesis of pyrazine compounds.

Advanced Analytical Method Development for Trace Analysis and Metabolomics

The potent sensory properties of this compound mean that it often occurs at very low concentrations in complex matrices like food and biological samples. Therefore, the development of highly sensitive and selective analytical methods is crucial for its detection and quantification.

Gas chromatography-mass spectrometry (GC-MS) is a widely used technique for the analysis of volatile compounds like pyrazines. nih.govresearchgate.net However, the similar mass spectra of many positional isomers of alkylpyrazines can make unambiguous identification challenging. nih.govresearchgate.net To overcome this, the use of gas chromatographic retention indices (RIs) on multiple stationary phases is often employed. nih.gov Advanced techniques such as comprehensive two-dimensional gas chromatography (GC×GC) coupled with time-of-flight mass spectrometry (TOF-MS) offer enhanced separation and sensitivity. researchgate.net

For liquid samples, methods like ultra-performance liquid chromatography coupled with tandem mass spectrometry (UPLC–MS/MS) are being developed for the direct analysis of pyrazines without extensive sample preparation. nih.gov In the realm of metabolomics, which involves the comprehensive study of small molecules in a biological system, techniques like high-resolution mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy are powerful tools for identifying and quantifying pyrazine metabolites.

Future efforts in this area will likely focus on developing even more rapid and sensitive detection methods. This could include the refinement of solid-phase microextraction (SPME) techniques and the exploration of novel sensor technologies for real-time analysis. These advancements will be vital for understanding the metabolic fate of this compound in biological systems and for quality control in the food industry.

Computational Modeling for Predicting Chemical Behavior and Interactions

Computational chemistry and molecular modeling are becoming indispensable tools for predicting the properties and interactions of molecules like this compound, thereby accelerating research and reducing the need for extensive experimentation. mdpi.com

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are statistical methods used to predict the biological activity or physical properties of chemical compounds based on their molecular structure. nih.govijournalse.orgsemanticscholar.orgscienceopen.com These models use calculated molecular descriptors to establish correlations with observed properties, such as odor thresholds or antiproliferative activity in pyrazine derivatives. nih.govijournalse.orgsemanticscholar.org Methods like Density Functional Theory (DFT) are employed to calculate the electronic structures and physicochemical properties of pyrazine molecules, which are then used in QSAR/QSPR studies. nih.govijournalse.orgsemanticscholar.org

Molecular dynamics (MD) simulations provide insights into the dynamic behavior of molecules and their interactions with other molecules, such as proteins or solvent molecules. nih.govresearchgate.netuci.eduyoutube.comyoutube.com This can be used to understand how this compound might bind to olfactory receptors or interact with other components in a food matrix. nih.gov A systematic analysis of the Protein Data Bank (PDB) has shown that pyrazine moieties frequently participate in hydrogen bonds, π-interactions, and coordination with metal ions in protein binding sites. nih.gov

The future of computational modeling in this field will involve the use of more sophisticated algorithms and machine learning techniques to develop more accurate predictive models. mdpi.com These in silico tools will be crucial for designing new pyrazine derivatives with specific flavor profiles, predicting their toxicological properties, and understanding their complex interactions in biological and chemical systems.

Table 3: Computational Approaches in Pyrazine Research

| Modeling Technique | Application | Predicted Properties/Interactions |

| QSAR/QSPR | Predicting biological activity and physical properties. | Odor thresholds, antiproliferative activity. nih.govijournalse.orgsemanticscholar.org |

| Density Functional Theory (DFT) | Calculating electronic structure and molecular properties. | NBO charges, bond lengths, dipole moments. nih.govsemanticscholar.org |

| Molecular Dynamics (MD) | Simulating molecular motion and interactions. | Protein-ligand binding, conformational changes. nih.govresearchgate.net |

| 3D-QSAR | Correlating 3D molecular fields with biological activity. | Steric and hydrophobic interactions for inhibitor activity. scienceopen.comjapsonline.com |

This table outlines various computational methods and their applications in studying the chemical behavior and interactions of pyrazine compounds.

Q & A

Q. Q1. What are the established synthetic routes for 2,5-diisopropylpyrazine, and how do reaction conditions influence yield?

Answer: this compound is synthesized via hydrogenolysis and oxidation of Cbz-protected α-amino aldehydes derived from valine. Key steps include:

- Hydrogenolysis : Pd(OH)₂-catalyzed reduction of intermediates (e.g., compound 107 → 108) under H₂ atmosphere .

- Oxidation : Air/O₂-mediated oxidation of dihydropyrazine intermediates (e.g., 109 → 110) at room temperature .

Solvent choice (e.g., THF or EtOAc) significantly impacts reaction efficiency by stabilizing reactive intermediates and facilitating one-pot synthesis . Yield optimization requires precise control of catalyst loading and oxygen exposure to prevent over-oxidation.

Q. Q2. What analytical methods are recommended for characterizing this compound and its intermediates?

Answer:

- NMR Spectroscopy : ¹H/¹³C NMR identifies substitution patterns (e.g., isopropyl groups at C2/C5) and confirms dihydropyrazine intermediates .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular formulas, distinguishing isomers like 2,5- vs. 2,6-diisopropylpyrazine .

- Gas Chromatography (GC) : Used for purity assessment and separation of volatile byproducts in synthetic mixtures .

- Thermodynamic Data : Boiling point (e.g., 175–180°C) and vapor pressure measurements inform purification strategies .

Intermediate Research Questions

Q. Q3. How can biosynthetic pathways of this compound be experimentally validated in microbial systems?

Answer: Proposed pathways involve valine → valinal (α-amino aldehyde) → dimerization → oxidation . Experimental validation includes:

- Isotopic Labeling : Tracking ¹³C-valine incorporation via NMR or MS to confirm precursor-product relationships .

- Gene Knockout Studies : Disrupting aminotransferase or oxidoreductase genes in Paenibacillus peoriae to assess pathway dependency .

- In Situ Detection : LC-MS/MS monitoring of dihydropyrazine intermediates (e.g., 2,5-diisopropyl-3,6-dihydropyrazine) in bacterial co-cultures .

Q. Q4. What experimental designs are effective for studying this compound's role as a volatile organic compound (VOC) in microbial interactions?

Answer:

- Bi-Plate Assays : Physical separation of Paenibacillus peoriae and Pleurotus spp. using membranes to isolate VOC effects on fungal growth .

- Headspace Analysis : Solid-phase microextraction (SPME) coupled with GC-MS quantifies VOC emission kinetics .

- Dose-Response Testing : Applying synthetic this compound gradients (0.1–10 µM) to measure fungal hyphal elongation rates .

Advanced Research Questions

Q. Q5. How can contradictory data on pyrazine biosynthesis be resolved, particularly regarding abiotic vs. enzyme-catalyzed pathways?

Answer:

- Abiotic Controls : Replicate reactions in sterile conditions with valinal alone to confirm non-enzymatic dimerization .

- Enzyme Purification : Isolate putative oxidoreductases from P. peoriae and test activity toward dihydropyrazines .

- Computational Modeling : Compare activation energies of spontaneous vs. enzyme-catalyzed oxidation using DFT calculations .

Q. Q6. What strategies enhance this compound production in microbial co-cultures, and how are metabolic bottlenecks addressed?

Answer:

- Precursor Supplementation : Adding valine (5–10 mM) to co-cultures of P. peoriae and Pleurotus spp. increases pyrazine titers 2–3 fold .

- Quorum Sensing Modulation : Using acyl-homoserine lactones (AHLs) to synchronize bacterial-fungal communication .

- Oxygen Limitation : Controlled microaerobic conditions (5% O₂) stabilize dihydropyrazine intermediates before oxidation .

Q. Q7. How can structure-activity relationships (SAR) guide the design of pyrazine analogs with enhanced bioactivity?

Answer:

- Side-Chain Modifications : Replacing isopropyl groups with bulkier tert-butyl or aromatic moieties (e.g., indole) alters antifungal potency .

- Oxidation State Screening : Testing dihydro- vs. fully oxidized pyrazines for volatility and receptor binding .

- QSAR Models : Multivariate regression of logP, molar refractivity, and bioactivity data predicts optimal substituents .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。